molecular formula C17H26N2O2 B7648642 1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone

Cat. No. B7648642
M. Wt: 290.4 g/mol
InChI Key: SURAYQMKMCTWLL-ZBCRRDGASA-N
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Description

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone, also known as DMPEA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMPEA is a derivative of the natural compound, phenylethylamine, and has been found to have various biochemical and physiological effects.

Scientific Research Applications

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and may also have potential as a treatment for depression, anxiety, and addiction.

Mechanism of Action

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone acts as a partial agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in various physiological processes such as neurotransmitter release and immune response. This compound also acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential therapeutic effects. This compound has also been found to have anti-inflammatory and anti-cancer effects, possibly through its inhibition of MAO.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone has several advantages for lab experiments, including its low toxicity and ability to cross the blood-brain barrier. However, its partial agonist activity and inhibition of MAO may complicate interpretation of results, and further research is needed to fully understand its mechanisms of action.

Future Directions

Future research on 1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone may focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies may also investigate the mechanisms of action underlying its anti-inflammatory and anti-cancer effects, as well as its interactions with other drugs and neurotransmitters. Additionally, this compound may be studied for its potential as a tool for understanding the role of TAAR1 and MAO in physiological processes.

Synthesis Methods

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone can be synthesized using a multi-step process involving the reaction of 2,6-dimethylpiperidine with 1-phenyl-2-nitropropene, followed by reduction with sodium borohydride and subsequent reaction with (S)-2-chloro-1-phenylethanol. The final product is obtained through purification using column chromatography.

properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-7-6-8-14(2)19(13)17(21)11-18-16(12-20)15-9-4-3-5-10-15/h3-5,9-10,13-14,16,18,20H,6-8,11-12H2,1-2H3/t13?,14?,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURAYQMKMCTWLL-ZBCRRDGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CNC(CO)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C(=O)CN[C@H](CO)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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